1-(3,4-Diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as 2-(4-Methylpiperazin-1-yl)-1-(3,4-diaminophenyl)ethan-1-one, is a chemical compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various neurological and cancer-related conditions.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified as an organic compound with a specific focus on its pharmacological properties due to the presence of both piperazine and aniline functionalities, which are often associated with biological activity.
The synthesis of 1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone can be achieved through several synthetic routes. A common method involves the reaction of 4-methylpiperazine with 4-aminobenzaldehyde under mild conditions, typically using ethanol or methanol as solvents. The reaction may proceed with the aid of a catalyst, leading to the formation of the desired product.
In an industrial context, large-scale production may utilize batch or continuous flow processes. Automated systems are employed to control parameters such as temperature and pressure, ensuring consistent yield and quality. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often used to isolate the compound in high purity.
The molecular formula of 1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is CHNO. Its molecular weight is approximately 234.31 g/mol. The structure features a piperazine ring substituted at one nitrogen atom with a methyl group and an ethanone moiety linked to a phenyl ring that contains two amino groups at the 3 and 4 positions.
1-(3,4-Diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.
The mechanism of action for 1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The presence of the amino groups allows for hydrogen bonding and electrostatic interactions with target proteins, modulating their activity.
The interactions can lead to:
These mechanisms are essential for understanding how this compound may exert therapeutic effects in treating diseases such as cancer or neurological disorders.
1-(3,4-Diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is typically presented as a solid at room temperature. Its melting point and solubility characteristics can vary based on purity and crystallization methods used during synthesis.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications.
1-(3,4-Diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
The structural architecture of 1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone integrates two pharmacologically significant motifs: a dual-aminophenyl system and a piperazine ring. This design leverages established structure-activity relationship (SAR) principles observed in kinase inhibitors:
Table 1: Key Kinase Inhibitors Featuring Diaminophenyl/Piperazine Motifs
Compound | Target | IC₅₀/Activity | Role of Diaminophenyl | Role of Piperazine |
---|---|---|---|---|
m16 [1] | Axl kinase | 5 nM | H-bonding with hinge region | Not applicable |
22 [2] | ILK | 0.6 μM | Not directly present | Solubility & metabolic stability |
LL28 [3] | IGF1R/Src | <1 μM (cell viability) | Core scaffold derivative | Bioavailability enhancement |
The hybridization of these motifs enables dual-target engagement. For example, 4-aminopyrazolo[3,4-d]pyrimidine-based inhibitors (e.g., LL28) merge similar pharmacophores to concurrently inhibit IGF1R and Src kinases, suppressing downstream Akt/FAK pathways in NSCLC cells [3].
Cancer drug resistance frequently arises from compensatory signaling pathway activation. The hybrid scaffold of 1-(3,4-diaminophenyl)-2-(4-methylpiperazin-1-yl)ethanone addresses this via:
Table 2: Hybrid Inhibitors Overcoming Drug Resistance
Mechanism | Compound Example | Structural Features | Resistance Overcome |
---|---|---|---|
Dual kinase inhibition | LL28 [3] | Alkyne linker + pyrimidine/piperazine | IGF1R/Src co-activation |
Wnt pathway suppression | MU17 [4] | Riminophenazine core | Wnt-dependent TNBC survival |
Efflux optimization | ILK inhibitor 22 [2] | Piperazine + biphenyl | P-gp-mediated efflux |
Synthetic accessibility further supports this scaffold’s utility. The compound can be synthesized via:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: